

# Spectroscopic Profile of 1,3-Dichloroisoquinoline: A Technical Guide

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Compound of Interest		
Compound Name:	1,3-Dichloroisoquinoline	
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Shanghai, China – December 7, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the spectroscopic data of **1,3-Dichloroisoquinoline**. This document provides an in-depth analysis of the compound's Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and structured data presentation for ease of comparison.

## **Summary of Spectroscopic Data**

The spectroscopic data for **1,3-Dichloroisoquinoline** (C<sub>9</sub>H<sub>5</sub>Cl<sub>2</sub>N, Molecular Weight: 198.05 g/mol) has been compiled and organized into the following tables for clear and concise reference.

#### <sup>1</sup>H NMR Data



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.24	d	8.6	H-8
7.95	d	8.4	H-5
7.84	ddd	8.4, 7.0, 1.3	H-7
7.68	s	-	H-4
7.65	ddd	8.6, 7.0, 1.1	H-6

Note: Data acquired from Sigma-Aldrich.[1]

### <sup>13</sup>C NMR Data

Chemical Shift (δ) ppm	Assignment
151.8	C-1
142.1	C-3
137.9	C-8a
131.5	C-7
128.5	C-5
128.0	C-6
127.8	C-4a
125.8	C-8
119.9	C-4

Note: Data referenced from J. A. Su, E. Siew, E. V. Brown, Org. Magn. Resonance 11, 565(1978).[2]

## **IR Spectroscopy Data**



Wavenumber (cm <sup>-1</sup> )	Interpretation
3050-3150	C-H stretch (aromatic)
1610, 1580, 1480	C=C stretch (aromatic ring)
1100-1200	C-N stretch
750-850	C-Cl stretch

Note: Data acquired from an ATR-IR spectrum provided by Aldrich.[2]

**Mass Spectrometry Data** 

m/z	Interpretation
197/199/201	[M]+ (Molecular ion with chlorine isotopes)
162	[M-CI] <sup>+</sup>
127	[M-2CI]+

Note: Expected fragmentation pattern based on the principles of Electron Ionization Mass Spectrometry.

## **Experimental Protocols**

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below to ensure reproducibility and facilitate further research.

### NMR Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample of **1,3-Dichloroisoquinoline** is dissolved in a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>), containing tetramethylsilane (TMS) as an internal standard (0 ppm). For <sup>1</sup>H NMR, standard acquisition parameters are used. For <sup>13</sup>C NMR, proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

## **IR Spectroscopy**



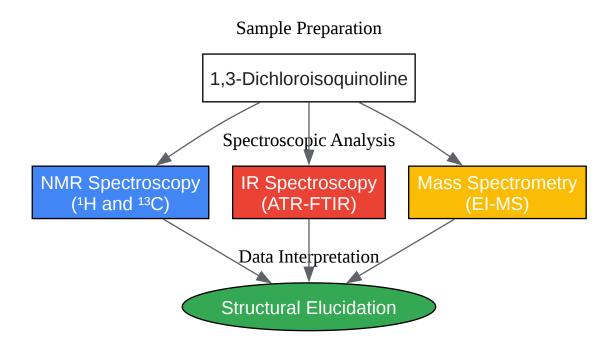
The infrared spectrum is obtained using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid **1,3-Dichloroisoquinoline** sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is recorded over a typical range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.

### **Mass Spectrometry**

Mass spectral data is acquired using an Electron Ionization (EI) source coupled to a mass analyzer. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged fragments are then separated by their mass-to-charge ratio (m/z) and detected. The presence of two chlorine atoms in **1,3-Dichloroisoquinoline** will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments due to the natural abundance of <sup>35</sup>Cl and <sup>37</sup>Cl isotopes.

## **Visualization of Spectroscopic Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of **1,3**-**Dichloroisoquinoline**.



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#### References

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